Product packaging for 2-Methyl-1-(oxiran-2-yl)propan-2-ol(Cat. No.:CAS No. 32932-25-5)

2-Methyl-1-(oxiran-2-yl)propan-2-ol

Cat. No.: B2888780
CAS No.: 32932-25-5
M. Wt: 116.16
InChI Key: JPFWEKMZRADUPG-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxiran-2-yl)propan-2-ol ( 32932-25-5) is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . Its structure features an oxirane (epoxide) ring and a tertiary alcohol functional group, as represented by the SMILES notation CC(O)(C)CC1OC1 . This bifunctional nature, combining the reactivity of an epoxide ring with the steric hindrance of a tertiary alcohol, makes it a valuable intermediate in synthetic organic chemistry. Researchers may utilize this compound in the development of novel polymers, as a building block for pharmaceuticals, or in material science applications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B2888780 2-Methyl-1-(oxiran-2-yl)propan-2-ol CAS No. 32932-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(oxiran-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWEKMZRADUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 1 Oxiran 2 Yl Propan 2 Ol and Analogous Epoxy Alcohols

Stereoselective Synthesis of the Oxirane Moiety

The critical challenge in synthesizing compounds like 2-Methyl-1-(oxiran-2-yl)propan-2-ol lies in the precise control of the stereochemistry of the oxirane (epoxide) ring. The development of stereoselective methods is paramount for accessing enantiomerically pure forms of these versatile intermediates.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of prochiral alkenes represents a direct and powerful approach to establishing the desired stereocenters on the oxirane ring. This area has been significantly influenced by the development of metal-based catalytic systems.

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of enantioselective synthesis, providing a reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high predictability and enantioselectivity. wikipedia.orggoogle.com This reaction utilizes a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. wikipedia.orgscience.gov The presence of molecular sieves is crucial for the reaction's success. harvard.edu

The synthesis of this compound would start from the corresponding allylic alcohol, 2-methyl-3-buten-2-ol. The choice of the tartrate ester enantiomer dictates the facial selectivity of the epoxidation. Using L-(+)-diethyl tartrate ((+)-DET) typically delivers the epoxide from one face of the double bond, while D-(-)-diethyl tartrate ((-)-DET) provides the opposite enantiomer, both with high enantiomeric excess (ee). harvard.edulibretexts.org The reaction is renowned for its broad substrate scope, although Z-disubstituted olefins can be less reactive and selective. harvard.edu

Extensions and applications of the Sharpless epoxidation have demonstrated its robustness in the total synthesis of complex natural products, including antibiotics and pheromones. wikipedia.org A key advantage is the consistent facial selectivity across a wide range of allylic alcohol substitution patterns. harvard.edu

Table 1: Representative Examples of Sharpless Asymmetric Epoxidation This table is interactive. You can sort and filter the data.

Substrate Chiral Ligand Yield (%) ee (%) Source
Geraniol (+)-DET 95 91 harvard.edu
(E)-2-Hexen-1-ol (+)-DIPT 89 >98 harvard.edu
Cinnamyl alcohol (+)-DET 88 95 harvard.edu
Allyl alcohol (+)-DIPT 65 90 harvard.edu

Beyond the titanium-tartrate system, a variety of other metal-based catalysts have been developed for the asymmetric epoxidation of alkenes. These systems often aim to expand the substrate scope beyond allylic alcohols or to utilize more environmentally benign oxidants.

Iron complexes have emerged as promising catalysts. For instance, chiral iron(II) bis(phenanthroline) complexes can catalyze the asymmetric epoxidation of β,β-disubstituted enones with high enantioselectivity using peracetic acid as the oxidant. acs.org Another iron-based system employs a dipyrrolidine catalyst in the presence of a carboxylic acid and hydrogen peroxide (H₂O₂) to epoxidize chalcones with excellent yield and ee. acs.org

Niobium-based catalysts offer an attractive alternative, particularly because they can use hydrogen peroxide as the oxidant, which generates water as the only byproduct. libretexts.org Chiral niobium-salan complexes have been shown to effectively catalyze the epoxidation of allylic alcohols under ambient conditions. libretexts.org Furthermore, lanthanum-lithium-BINOL (LLB) heterobimetallic complexes have been successfully used in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones to produce 2,2-disubstituted terminal epoxides with high enantioselectivity. nih.gov This method provides an alternative route to these challenging chiral building blocks. nih.gov

Biocatalytic Approaches to Enantiopure Epoxides

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of an epoxide to the corresponding vicinal diol without the need for cofactors. nih.gov This enzymatic reaction can be exploited in the kinetic resolution of racemic epoxides. In a typical kinetic resolution, one enantiomer of the racemic epoxide is selectively hydrolyzed by the enzyme to a diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess. nih.gov The maximum theoretical yield for the desired epoxide in a classic kinetic resolution is 50%. sjtu.edu.cn

This method has been successfully applied to the resolution of 2,2-disubstituted oxiranes, which are structurally related to the precursors of this compound. rsc.orgoregonstate.edu The selectivity of these resolutions can be finely tuned by modifying the substrate structure, for example, by introducing carbon-carbon multiple bonds. rsc.org

A more advanced strategy is the enantioconvergent process, where both enantiomers of a racemic epoxide are converted into a single, enantiomerically pure diol product. sjtu.edu.cnacs.org This is achieved by using either a single enzyme that attacks each epoxide enantiomer at a different carbon atom (complementary regioselectivity) or by using two enzymes with complementary enantioselectivity. sjtu.edu.cnacs.org This approach can theoretically achieve a 100% yield of the desired product. sjtu.edu.cn

Table 2: Biocatalytic Resolution Strategies This table is interactive. You can sort and filter the data.

Strategy Enzyme Type Process Max. Theoretical Yield Key Feature Source(s)
Kinetic Resolution Epoxide Hydrolase Selective hydrolysis of one epoxide enantiomer 50% Recovers one enantiopure epoxide and one enantiopure diol nih.govsjtu.edu.cn
Enantioconvergent Hydrolysis Epoxide Hydrolase(s) Hydrolysis of both epoxide enantiomers to a single diol enantiomer 100% Achieved via complementary regio- or enantioselectivity sjtu.edu.cnacs.org

While naturally occurring enzymes provide a good starting point, their properties are often not optimal for industrial-scale synthesis. Directed evolution and rational enzyme design are powerful tools used to tailor enzymes for specific applications, improving their activity, stability, and, most importantly, selectivity. nih.govnih.gov

Directed evolution involves creating large libraries of enzyme variants through methods like error-prone PCR and DNA shuffling, followed by high-throughput screening to identify mutants with improved properties. nih.govresearchgate.net This iterative process mimics natural evolution on an accelerated timescale. For epoxide hydrolases, directed evolution has been used to dramatically increase enantioselectivity. For example, the enantioselectivity (E value) of an epoxide hydrolase from Aspergillus niger was increased from 4.6 to 115 for the hydrolysis of glycidyl (B131873) phenyl ether through mutagenesis. nih.gov

In some cases, directed evolution has been employed to enhance the enantioconvergence of epoxide hydrolases, leading to the isolation of variants that can produce a single diol enantiomer from a racemic epoxide with high optical purity. acs.org Structure-based rational design, which involves making specific amino acid changes in the enzyme's active site, has also been used to precisely control regioselectivity, achieving near-perfect enantioconvergence in the hydrolysis of certain epoxides. sjtu.edu.cn These engineering efforts have successfully enhanced the activity of EHs toward bulky racemic epoxides, enabling the preparative-scale synthesis of chiral precursors for various pharmaceuticals. nih.gov

Chiral Auxiliary and Chiral Catalyst Mediated Epoxidation

The asymmetric epoxidation of allylic alcohols is a powerful strategy for producing optically active epoxy alcohols. The Sharpless-Katsuki asymmetric epoxidation, for instance, is a highly reliable and chemoselective method that allows for predictable enantioselectivity. researchgate.netmdpi.com This reaction typically uses a titanium isopropoxide catalyst in the presence of a chiral tartrate, such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comlibretexts.org The choice of L-(+)-DET or D-(-)-DET determines the stereochemistry of the resulting epoxide. libretexts.org For example, the epoxidation of an allylic alcohol can yield chiral epoxy alcohols with high enantiomeric excess (ee). libretexts.org

Vanadium complexes with chiral ligands have also been developed for the enantioselective epoxidation of allylic alcohols. organic-chemistry.org These systems can achieve high enantioselectivity and yield, even at low catalyst loadings and mild temperatures, using aqueous TBHP as the oxidant. organic-chemistry.org Another approach involves the use of chiral niobium-complexes, which catalyze epoxidation in the presence of hydrogen peroxide, offering an atom-economical and environmentally friendly alternative. libretexts.org

Furthermore, chiral iminium salts have been investigated as catalysts for asymmetric epoxidation, although success has been varied. lboro.ac.uk The development of effective organocatalysts for the epoxidation of unfunctionalized alkenes remains an area of active research. lboro.ac.uk

Construction of the 2-Methylpropan-2-ol Scaffold

The creation of the tertiary alcohol moiety, specifically the 2-methylpropan-2-ol group, adjacent to an epoxide ring requires precise stereochemical control.

Stereocontrolled Formation of Tertiary Alcohol Centers Adjacent to Epoxides

The synthesis of tertiary alcohols adjacent to an epoxide ring presents a significant stereochemical challenge. One strategy involves the stereoselective addition of a nucleophile to a ketone precursor. researchgate.net For instance, the reaction of epoxyketones with Grignard reagents can proceed with high stereocontrol to produce tertiary epoxyalcohols. rsc.orgrsc.org The stereochemistry is often directed by chelation of the Grignard reagent to both the epoxide and carbonyl groups, leading to a highly selective attack from the less hindered face. rsc.org

Another approach involves the kinetic resolution of racemic tertiary alcohols. This method can be used to obtain a variety of optically enriched tertiary alcohols and related structures. researchgate.net Additionally, catalytic asymmetric propargylborylation of ketones has been shown to produce highly enantioenriched tertiary homopropargyl alcohols. researchgate.net

Grignard Reagent Applications for Alcohol Functionalization

Grignard reagents are instrumental in forming tertiary alcohols. The reaction of a ketone with a Grignard reagent, such as methylmagnesium bromide, is a classic method for creating a tertiary alcohol like 2-methyl-2-propanol. vaia.comlibretexts.org Specifically for synthesizing this compound, a key intermediate, (R)-2-methyl-1-(oxiran-2-yl)propan-2-ol, can be reacted with the Grignard reagent derived from 2-chloro-1,3-butadiene. csic.es

The stereoselectivity of Grignard additions to α,β-epoxyketones is often high, affording tertiary alcohols as essentially single diastereoisomers. rsc.org This stereochemical control is attributed to the chelation of the organomagnesium reagent to the epoxide and carbonyl moieties prior to nucleophilic attack. rsc.org

Nucleophilic Cyclization Methods for Oxirane Formation

The formation of the oxirane ring is a critical step in the synthesis of epoxy alcohols. A common method is the intramolecular nucleophilic substitution of a halohydrin. For example, treating a chlorohydrin with a base can induce cyclization to form the corresponding vinyl epoxide. acs.org

Intramolecular epoxide ring-opening (IERO) of 4,5-epoxy alcohols is another widely used strategy for creating oxygen heterocycles, which can be directed to form either tetrahydrofurans or tetrahydropyrans depending on the reaction conditions and substrate. rsc.org Palladium-catalyzed cyclization of 4,5-epoxy alcohols has also been effectively employed in the synthesis of complex natural products. rsc.org

Chemo-Enzymatic and Cascade Reactions for Direct Synthesis

Modern synthetic strategies increasingly employ chemo-enzymatic and cascade reactions to improve efficiency and stereoselectivity.

Chemo-enzymatic processes offer a sustainable approach to chiral epoxides. For instance, lipase-mediated Baeyer-Villiger oxidation can be a key step in a synthetic pathway to produce chiral epoxides from renewable starting materials like levoglucosenone. mdpi.comresearchgate.net The enzymatic kinetic resolution of racemic alcohols is another powerful tool, using lipases to selectively acylate one enantiomer, leaving the other as an enantiomerically enriched alcohol. researchgate.netmdpi.com

Cascade reactions, which form multiple bonds in a single operation, streamline the synthesis of complex molecules like epoxy alcohols. nih.gov A photooxygenation-epoxidation cascade has been developed to convert alkenes to epoxy alcohols in a continuous-flow system, achieving high yields where batch processes fail. acs.org This method first uses singlet oxygen to form an allylic hydroperoxide, which is then converted to the epoxy alcohol via a transition-metal-catalyzed oxygen transfer. researchgate.net Rhenium oxide-mediated allylic alcohol transpositions can also initiate cascade reactions, where the epoxide acts as a trapping agent. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols in Epoxy Alcohol Production

The principles of green chemistry are increasingly being integrated into the synthesis of epoxy alcohols to reduce environmental impact.

The use of bio-based starting materials is a key aspect of sustainable synthesis. Vanillyl alcohol, derived from lignin, is a renewable platform chemical for producing bio-based epoxy resins. researchgate.netmdpi.comresearchwithrowan.com Similarly, levoglucosenone, obtained from the pyrolysis of cellulose (B213188), can be used as a chiral starting material for the chemo-enzymatic synthesis of epoxides, offering a safer and more sustainable alternative to traditional routes. mdpi.comresearchgate.netnih.gov

Green chemistry also emphasizes the use of environmentally benign reagents and solvents. The use of aqueous hydrogen peroxide as an oxidant in epoxidation reactions is more attractive than many other oxidants as it produces water as the only byproduct. libretexts.org The development of solvent-free or mechanochemical approaches further reduces the environmental footprint of these syntheses. acs.org For example, the synthesis of oxiranes has been achieved using a mechanochemical approach with minimal solvent. acs.org

The table below summarizes the key enzymes and catalysts used in the advanced synthetic methodologies discussed.

Catalyst/EnzymeReaction TypeSubstrateProductKey Features
Titanium isopropoxide / DETAsymmetric EpoxidationAllylic AlcoholsChiral Epoxy AlcoholsHigh enantioselectivity, predictable stereochemistry mdpi.comlibretexts.org
Vanadium/chiral hydroxamic acidAsymmetric EpoxidationAllylic AlcoholsChiral Epoxy AlcoholsHigh enantioselectivity with Z-olefins, low catalyst loading organic-chemistry.org
Grignard Reagents (e.g., CH₃MgBr)Nucleophilic AdditionKetones, EpoxyketonesTertiary AlcoholsForms C-C bonds, highly stereoselective with chelation control rsc.orgvaia.com
Lipases (e.g., CAL-B)Kinetic Resolution, OxidationRacemic Alcohols, AlkenesEnantiopure Alcohols, EpoxidesMild reaction conditions, high enantioselectivity researchgate.netmdpi.com
Rhenium oxide (Re₂O₇)Cascade ReactionAllylic Alcohols, EpoxidesPolycyclic ethersDual role as transposition catalyst and Lewis acid nih.gov
Palladium catalystsCyclization4,5-Epoxy AlcoholsTetrahydropyransHigh stereoselectivity rsc.org

Development of Novel Catalytic Systems for Epoxy Alcohol Synthesis

The synthesis of epoxy alcohols, such as this compound, is a cornerstone of modern organic synthesis due to the versatile reactivity of the resulting bifunctional molecules. acs.org These compounds serve as crucial chiral building blocks for a wide array of complex natural products and pharmaceuticals. acs.orglibretexts.orgresearchgate.net Consequently, the development of innovative and efficient catalytic systems for their preparation has been a major focus of chemical research. Early methods often relied on stoichiometric epoxidizing agents like peroxy acids. acs.org However, the field was revolutionized by the advent of catalytic, and particularly asymmetric catalytic, methodologies that offer superior control over selectivity and reduce chemical waste.

A landmark in this area is the Sharpless-Katsuki asymmetric epoxidation, which utilizes a catalyst system generated in situ from titanium tetraisopropoxide (Ti(O-i-Pr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). researchgate.netmdpi.com This system employs tert-butyl hydroperoxide (TBHP) as the terminal oxidant and is renowned for its ability to epoxidize a wide range of primary and secondary allylic alcohols with exceptionally high and predictable enantioselectivity. mdpi.comresearchgate.net The absolute configuration of the resulting 2,3-epoxy alcohol is determined by the chirality of the tartrate ligand used. mdpi.comresearchgate.net The reliability and high degree of stereocontrol offered by the Sharpless epoxidation made it a foundational tool and a benchmark for the development of subsequent catalytic systems. mdpi.comnih.gov

Building on these foundations, research has diversified into developing new metal-based and organocatalytic systems to overcome the limitations of existing methods, improve sustainability, and expand the substrate scope.

Vanadium-Based Catalysts

A significant advancement is the development of chiral vanadium-based catalysts. One such system, developed by Yamamoto and colleagues, employs a catalyst generated from a vanadium complex and a C₂-symmetric bishydroxamic acid ligand. organic-chemistry.org This system has proven highly effective for the asymmetric epoxidation of allylic alcohols, offering several advantages over classical methods. Notably, it exhibits high enantioselectivity for Z-allylic alcohols, which are often challenging substrates. organic-chemistry.org Furthermore, the catalyst is effective at low loadings (as low as 0.2 mol%), can be operated at milder temperatures (0 °C to room temperature), and utilizes aqueous TBHP, which is safer and more convenient than the anhydrous oxidant required for the Sharpless epoxidation. organic-chemistry.org

Table 1: Enantioselective Epoxidation of Allylic Alcohols using a Chiral Vanadium Catalyst

Substrate (Allylic Alcohol)Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-ol109896
(Z)-2-Hexen-1-ol1RT9596
Cinnamyl alcohol0.509495
Geraniol109198

This table presents representative data on the performance of a novel vanadium/bishydroxamic acid catalytic system. Data sourced from Angew. Chem. Int. Ed., 2005, 44, 4389-4391. organic-chemistry.org

Low-Valent Titanium Catalysts

While the Sharpless epoxidation (using Ti(IV)) is highly effective for primary and secondary allylic alcohols, it is generally not suitable for tertiary allylic alcohols. To address this limitation, novel catalytic systems based on low-valent titanium (Ti(III)) have been developed. These systems, using TBHP as the oxidant in a solvent like 1,4-dioxane, can successfully epoxidize a broad range of substrates, including primary, secondary, and notably, tertiary allylic alcohols. acs.org This methodology provides a crucial alternative for synthesizing highly substituted epoxy alcohols, which are inaccessible through many other methods. acs.org

Rhenium- and Molybdenum-Based Systems

In the pursuit of more environmentally benign processes, catalytic systems that can utilize hydrogen peroxide (H₂O₂) as the oxidant are highly desirable, as the only byproduct is water. acs.org Methyltrioxorhenium (CH₃ReO₃, MTO) has emerged as a potent catalyst for the epoxidation of allylic alcohols with H₂O₂. acs.org This system is attractive for its atom economy and ability to function in various solvents under ambient conditions. acs.org Similarly, molybdenum-containing catalysts, sometimes heterogenized on zeolite supports, are also effective for epoxidation reactions. acs.org

Organocatalytic Systems

A major direction in modern catalysis is the development of metal-free, purely organic catalysts. For epoxy alcohol synthesis, organocatalytic asymmetric epoxidation has been achieved for substrates like α,β-unsaturated aldehydes using a chiral pyrrolidine (B122466) derivative as the catalyst and hydrogen peroxide as the oxidant. rsc.org These reactions can often be performed in aqueous solutions, further enhancing their green credentials. rsc.org While distinct from the direct epoxidation of allylic alcohols, these methods produce functionalized epoxides and showcase the power of organocatalysis in this field.

Tandem and Binary Catalytic Approaches

Further innovation involves the design of tandem or cascade reactions that streamline synthetic sequences. For instance, one-pot procedures have been developed where an asymmetric alkyl addition to an enone generates an allylic alkoxide, which is then subjected to a diastereoselective epoxidation, all mediated by a titanium-based catalytic system. nih.gov Additionally, novel binary catalytic systems are being explored for the further transformation of epoxy alcohols. An Al(III) aminotriphenolate complex, in combination with a co-catalyst, can effectively mediate the conversion of γ-epoxy-alcohols into valuable bicyclic ether scaffolds through a proton-relay mechanism. nih.gov

The continuous evolution of these catalytic systems provides chemists with a powerful and diverse toolkit for the selective synthesis of this compound and a vast range of other structurally complex epoxy alcohols, enabling advancements in medicinal chemistry and materials science.

Mechanistic Investigations into the Reactivity of 2 Methyl 1 Oxiran 2 Yl Propan 2 Ol

Regio- and Stereoselective Ring-Opening Reactions of the Oxirane.

The strained three-membered ring of the epoxide in 2-Methyl-1-(oxiran-2-yl)propan-2-ol makes it susceptible to nucleophilic attack, leading to ring-opening. libretexts.orgmasterorganicchemistry.com The presence of a hydroxyl group in the molecule can influence the regioselectivity and stereoselectivity of these reactions, sometimes leading to complex rearrangements.

Nucleophilic Ring Opening by Heteroatom Nucleophiles.libretexts.orgmasterorganicchemistry.comuomustansiriyah.edu.iqorganicreactions.orgmolaid.comnih.govoberlin.eduresearchgate.netmdpi.comgoogle.comopenstax.orgmasterorganicchemistry.com

Heteroatom nucleophiles, such as amines, halides, and oxygen or sulfur-containing compounds, readily attack the electrophilic carbon atoms of the epoxide ring. researchgate.net These reactions are fundamental in the synthesis of a wide range of functionalized molecules. researchgate.net

The reaction of epoxides with amines, known as aminolysis, is a common method for the synthesis of β-amino alcohols. In the case of this compound, the aminolysis reaction is generally regioselective. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgmdpi.comopenstax.org This results in the formation of a specific regioisomer with a defined stereochemical outcome, typically with inversion of configuration at the site of attack. The presence of the tertiary alcohol can influence the reaction, and in some cases, intramolecular hydrogen bonding may play a role in directing the nucleophilic attack.

For instance, the reaction with primary or secondary amines is expected to yield the corresponding 1-amino-3-methyl-butane-2,3-diol. The stereochemistry of the product is dependent on the stereochemistry of the starting epoxide. If a single enantiomer of this compound is used, the aminolysis product will also be enantiomerically pure, with the amino group and the newly formed hydroxyl group in a trans configuration relative to each other.

Table 1: Aminolysis of this compound
Amine NucleophileReaction ConditionsMajor ProductStereochemical Outcome
Primary Amine (R-NH₂)Basic/Neutral1-(R-amino)-3-methyl-butane-2,3-diolInversion of configuration at C1
Secondary Amine (R₂NH)Basic/Neutral1-(R₂-amino)-3-methyl-butane-2,3-diolInversion of configuration at C1

The ring-opening of epoxides with hydrogen halides (HX) results in the formation of halohydrins. The regioselectivity of this reaction with unsymmetrical epoxides like this compound is dependent on the reaction conditions. Under acidic conditions, the reaction proceeds with the halide ion attacking the more substituted carbon atom of the epoxide, following an SN1-like mechanism. openstax.orgmasterorganicchemistry.com However, for a primary-secondary epoxide, the attack may still favor the less hindered primary carbon. openstax.org The reaction typically results in a trans-halohydrin due to the backside attack of the nucleophile. openstax.org

Table 2: Halide-Mediated Ring Opening of this compound
Halide SourceReaction ConditionsMajor ProductRegioselectivity
HClAnhydrous1-chloro-3-methylbutane-2,3-diolAttack at the less substituted carbon
HBrAnhydrous1-bromo-3-methylbutane-2,3-diolAttack at the less substituted carbon

Oxygen nucleophiles, such as water and alcohols, and sulfur nucleophiles, like thiols, also readily open the epoxide ring of this compound. researchgate.net Acid-catalyzed hydrolysis with water leads to the formation of a 1,2-diol. openstax.org The reaction with alcohols in the presence of an acid or base catalyst yields β-alkoxy alcohols. researchgate.net

Sulfur nucleophiles are generally more potent than their oxygen counterparts. unifi.it The reaction of thiols with epoxides, often catalyzed by a base, is a highly efficient method for synthesizing β-hydroxy thioethers. mdpi.com Similar to aminolysis, these reactions typically proceed with high regioselectivity, with the nucleophile attacking the less substituted carbon of the epoxide. masterorganicchemistry.com

Table 3: Ring Opening with Oxygen and Sulfur Nucleophiles
NucleophileReaction ConditionsProduct Type
Water (H₂O)Acidic1,2-Diol
Alcohol (R-OH)Acidic or Basicβ-Alkoxy alcohol
Thiol (R-SH)Basicβ-Hydroxy thioether

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. Under basic or neutral conditions, following the SN2 pathway, the nucleophile preferentially attacks the less sterically hindered primary carbon (C1). masterorganicchemistry.com This is a manifestation of Krasusky's rule. mdpi.com

A significant consideration in the reactivity of 2,3-epoxy alcohols is the potential for the Payne rearrangement. uomustansiriyah.edu.iqorganicreactions.org This is a base-catalyzed reversible isomerization of a 2,3-epoxy-1-ol to a 1,2-epoxy-3-ol. uomustansiriyah.edu.iq In the context of this compound, the presence of the adjacent hydroxyl group allows for the possibility of an intramolecular nucleophilic attack by the corresponding alkoxide on the epoxide ring. This can lead to an equilibrium between the starting epoxide and its rearranged isomer. The position of this equilibrium and the subsequent nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. uomustansiriyah.edu.iq While the tertiary nature of the alcohol in this compound might influence the propensity for Payne rearrangement, it remains a potential reaction pathway to consider, especially under basic conditions.

Carbon-Nucleophile Additions to the Epoxide Ring.organicreactions.orgmolaid.com

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also open the epoxide ring. These reactions are important for forming new carbon-carbon bonds. The attack of these strong nucleophiles generally occurs at the less substituted carbon of the epoxide ring, consistent with an SN2-type mechanism. masterorganicchemistry.com For example, the reaction with a Grignard reagent (RMgX) would be expected to yield a new alcohol after workup, with the R group attached to the C1 position of the original epoxide.

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, the epoxide ring of this compound is readily activated, leading to a variety of transformations, including ring-opening and skeletal rearrangements. The nature of the acid catalyst and the reaction conditions play a crucial role in dictating the outcome of these reactions.

Borinic Acid Catalysis and Proposed Tethering Mechanisms

Diarylborinic acids have emerged as effective catalysts for the regioselective ring-opening of 3,4-epoxy alcohols like this compound. acs.orgnih.gov A key feature of this catalysis is the proposed "catalytic tethering mechanism," where the borinic acid coordinates with both the hydroxyl group of the substrate and the incoming nucleophile. researchgate.netscholaris.ca This dual interaction is believed to pre-organize the transition state, leading to an intramolecular delivery of the nucleophile to the C3 position of the epoxide, proximal to the tertiary alcohol. researchgate.net This mechanism accounts for the high regioselectivity observed, even overcoming steric factors that would typically favor attack at the less substituted C4 position. acs.orgnih.gov

The proposed catalytic cycle involves the formation of a borinate ester between the borinic acid and the tertiary alcohol of this compound. This is followed by coordination of the nucleophile to the boron center. The resulting ternary complex facilitates the intramolecular attack of the nucleophile on the adjacent epoxide carbon, leading to the C3-functionalized product. Computational studies and kinetic data support this model of induced intramolecularity. scholaris.ca

Catalyst SystemProposed MechanismKey FeaturesObserved Outcome for this compound
Diarylborinic Acid / Nucleophile (e.g., Amines, Thiols)Catalytic TetheringSimultaneous coordination of the borinic acid to the hydroxyl group and the nucleophile, leading to a pre-organized transition state.Highly regioselective C3 ring-opening. acs.orgnih.govresearchgate.net
Proton Transfer Dynamics and Carbocationic Intermediate Formation

In the presence of protic acids, the reaction proceeds through the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide ring. This initial proton transfer is a critical step that initiates the ring-opening process. The subsequent cleavage of a C-O bond can lead to the formation of a carbocationic intermediate. libretexts.org

The stability of the resulting carbocation plays a significant role in the reaction pathway. For this compound, initial protonation and ring opening could theoretically lead to a primary or a tertiary carbocation. However, the formation of a more stable tertiary carbocation at the C2 position is generally favored. This intermediate can then be attacked by a nucleophile.

Furthermore, the initially formed carbocation can undergo rearrangements, such as 1,2-hydride or 1,2-alkyl (methyl) shifts, to form an even more stable carbocationic species. libretexts.orgmasterorganicchemistry.comyoutube.com For instance, a hydride shift from the C1 position to the C2 position would result in a more stabilized tertiary carbocation, which can then lead to rearranged products upon nucleophilic attack. The dynamics of these proton transfers and carbocationic rearrangements are often rapid and can result in a mixture of products. youtube.com

Acidic ConditionInitial StepKey IntermediatesPotential Rearrangements
Protic Acid (e.g., HBr, HCl)Protonation of the epoxide oxygen.Carbocationic species (initially at C2 or C3).1,2-Hydride shifts, 1,2-Methyl shifts to form more stable carbocations. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transformations and Rearrangements

The reactivity of this compound under basic conditions is characterized by distinct transformations, including intramolecular cyclizations and the well-known Payne rearrangement. These reactions are initiated by the deprotonation of the tertiary hydroxyl group, forming a nucleophilic alkoxide.

The intramolecular SN2 attack of the resulting alkoxide on the adjacent epoxide ring can lead to the formation of a new cyclic ether. cdnsciencepub.comyoutube.com The regioselectivity of this cyclization is governed by Baldwin's rules, with the formation of a five-membered ring (tetrahydrofuran derivative) generally being favored.

A significant base-catalyzed transformation for 2,3-epoxy alcohols is the Payne rearrangement, which involves the reversible isomerization of the 2,3-epoxy alcohol to a 1,2-epoxy alcohol. ambeed.comuomustansiriyah.edu.iqresearchgate.net In the context of this compound, this would involve the intramolecular attack of the alkoxide on the C2 carbon of the epoxide, leading to a new epoxide between C1 and C2. The Payne rearrangement is an equilibrium process, and the position of the equilibrium is influenced by the substitution pattern and the reaction conditions. beilstein-journals.orgrsc.orgrsc.org This rearrangement can be followed by nucleophilic attack on the newly formed, often less sterically hindered, epoxide.

Base-Catalyzed ReactionMechanismInitial IntermediatePotential Products
Intramolecular CyclizationIntramolecular SN2 attack of the alkoxide.Alkoxide of this compound.Tetrahydrofuran (B95107) derivatives.
Payne RearrangementReversible intramolecular epoxide migration.Alkoxide of this compound.Isomeric 1,2-epoxy alcohol. uomustansiriyah.edu.iq

Influence of Solvent Systems on Regioselectivity and Reaction Rates

In acid-catalyzed ring-opening reactions, polar protic solvents can stabilize the developing carbocationic intermediates, potentially favoring SN1-type pathways and leading to attack at the more substituted carbon. Conversely, non-polar aprotic solvents may favor SN2-type mechanisms with attack at the less sterically hindered carbon. The ability of the solvent to form hydrogen bonds can also play a crucial role in activating the epoxide ring.

For base-catalyzed reactions, the solvent can affect the reactivity of the alkoxide intermediate. In non-polar aprotic solvents, the alkoxide is less solvated and therefore more nucleophilic, which can accelerate the rate of intramolecular reactions. nih.gov In contrast, polar protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially slowing down the reaction. The dielectric constant of the solvent also influences the rate of reactions involving charged species.

Solvent TypeEffect on Acid-Catalyzed ReactionsEffect on Base-Catalyzed Reactions
Polar Protic (e.g., water, methanol)Stabilizes carbocationic intermediates, potentially favoring SN1 pathways and attack at the more substituted carbon. nih.gov Can also act as a nucleophile.Solvates the alkoxide, reducing its nucleophilicity and potentially slowing down intramolecular reactions.
Polar Aprotic (e.g., DMSO, DMF)Can solvate cations but not anions as effectively, potentially influencing the reactivity of the nucleophile.Enhances the nucleophilicity of the alkoxide, accelerating reaction rates.
Non-Polar Aprotic (e.g., hexane, toluene)Favors SN2-type mechanisms with attack at the less hindered carbon.Minimally solvates the alkoxide, leading to high nucleophilicity and potentially faster reaction rates. nih.gov

Transformations of the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound presents its own set of challenges and opportunities for selective chemical transformations.

Selective Oxidation and Reduction Strategies of Hydroxyl Groups

The selective oxidation of the tertiary hydroxyl group in this compound is a challenging transformation. Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. youtube.com Strong oxidizing agents and harsh conditions are often required, which can lead to cleavage of carbon-carbon bonds or other undesired side reactions. libretexts.orgmasterorganicchemistry.com However, specific reagents and conditions have been developed for the oxidation of non-activated alcohols. nih.govspringernature.comrsc.orgresearchgate.netacs.org For instance, certain metal-free photocatalytic systems or specialized transition metal catalysts might offer pathways to the corresponding ketone, although care must be taken to avoid reactions involving the epoxide ring. sigmaaldrich.com

TransformationChallengePotential Strategy
Selective OxidationTertiary alcohols are resistant to oxidation and harsh conditions can lead to side reactions. youtube.comUse of specialized oxidizing agents for non-activated alcohols, such as photocatalytic systems or specific transition metal catalysts. nih.govspringernature.com
Selective ReductionSteric hindrance around the tertiary center and the higher reactivity of the epoxide ring.Conversion to a good leaving group followed by hydride attack (challenging due to sterics), or radical deoxygenation methods, likely requiring prior protection of the epoxide.

Dehydration Pathways and Competing Elimination Reactions

The dehydration of alcohols is a fundamental organic transformation that typically proceeds via E1 or E2 elimination mechanisms to form alkenes. For this compound, the presence of a tertiary alcohol strongly favors an E1 pathway under acidic conditions. libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent departure of the water molecule generates a tertiary carbocation intermediate. This carbocation is the central branch point for competing reaction pathways. libretexts.org

The primary fate of this carbocation is the loss of an adjacent proton to form an alkene. In this case, deprotonation can occur from either the adjacent methylene (B1212753) group (C1) or one of the two methyl groups. According to Zaitsev's rule, which states that the more substituted (and thus more stable) alkene is the major product, elimination of a proton from the C1 position is generally favored. libretexts.org However, the regioselectivity can be influenced by steric factors and the nature of the base used. libretexts.org

It is critical to recognize that E1 reactions are almost always in competition with Sₙ1 nucleophilic substitution. libretexts.orglumenlearning.com The carbocation intermediate can be trapped by a nucleophile (such as the conjugate base of the acid catalyst or the solvent) to yield a substitution product instead of an alkene. Furthermore, the E2 mechanism, a single-step concerted process, can become competitive under conditions involving a strong, sterically hindered base. libretexts.orglumenlearning.com

FeatureE1 MechanismE2 Mechanism
Substrate Favored by 3° and 2° alcoholsCan occur with 1°, 2°, or 3° alcohols
Rate Law Unimolecular, Rate = k[Alcohol]Bimolecular, Rate = k[Alcohol][Base]
Intermediate CarbocationNone (concerted transition state)
Stereochemistry Non-stereospecificRequires anti-periplanar geometry
Base Requirement Weak base is sufficientRequires a strong base
Competition Sₙ1 substitutionSₙ2 substitution

This table summarizes the key characteristics of E1 and E2 elimination reactions relevant to alcohol dehydration.

Intramolecular Cyclization and Rearrangement Pathways Involving Both Functional Groups

The proximity of the hydroxyl and epoxide groups in this compound enables a variety of intramolecular reactions, leading to cyclic ethers or rearranged products. These pathways are often catalyzed by acids or bases.

Intramolecular Epoxide Ring-Opening: The hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This intramolecular cyclization can lead to the formation of five- or six-membered cyclic ethers. rsc.orgresearchgate.net

5-exo-tet Cyclization: Attack at the C2 carbon of the epoxide results in the formation of a five-membered tetrahydrofuran (THF) derivative, specifically 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-ol. This pathway is generally kinetically favored according to Baldwin's rules. rsc.org

6-endo-tet Cyclization: Attack at the C3 carbon of the epoxide yields a six-membered tetrahydropyran (B127337) (THP) derivative, (2,2-dimethyltetrahydro-2H-pyran-3-yl)methanol. While often kinetically disfavored, the selectivity can be steered towards the 6-endo product by using specific catalysts or reaction conditions that stabilize the corresponding transition state. rsc.orgnih.gov

Semi-Pinacol Rearrangement: Under Lewis acid or strong Brønsted acid catalysis, epoxy alcohols can undergo a semi-pinacol rearrangement. rsc.orgcdnsciencepub.com The reaction is initiated by coordination of the acid to the epoxide oxygen, which facilitates ring-opening. This process can generate a carbocation or a species with significant carbocationic character at the more substituted epoxide carbon. A subsequent 1,2-hydride or 1,2-alkyl shift then occurs to stabilize the positive charge, leading to a carbonyl compound. organicchemistrytutor.com For this compound, activation of the epoxide could lead to a semi-pinacol rearrangement to yield α-hydroxy ketones or aldehydes, representing a significant structural reorganization. researchgate.net

PathwayProduct StructureKey Features
5-exo Cyclization 2-methyl-1-(tetrahydrofuran-2-yl)propan-2-olKinetically favored, forms a five-membered ring.
6-endo Cyclization (2,2-dimethyltetrahydro-2H-pyran-3-yl)methanolThermodynamically favored, forms a six-membered ring.
Semi-Pinacol Rearrangement 4-hydroxy-4-methyl-2-pentanoneInvolves a 1,2-shift to a carbocation-like intermediate.

This table outlines the potential products from intramolecular reactions of this compound.

Advanced Kinetic and Mechanistic Probes

To distinguish between these plausible and often competing pathways, advanced experimental techniques are employed. Reaction Progress Kinetic Analysis (RPKA) and isotopic labeling studies are powerful tools for elucidating complex reaction mechanisms.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology, formalized by Donna Blackmond, for rapidly obtaining detailed mechanistic information from a minimal number of experiments. wikipedia.orgscribd.com Unlike traditional kinetic methods that often use a large excess of one reactant, RPKA studies reactions under synthetically relevant conditions where multiple reactant concentrations change simultaneously. researchgate.net By continuously monitoring the reaction progress (e.g., via in-situ IR or NMR spectroscopy), a wealth of kinetic data is captured in a single run.

The core of RPKA involves graphical manipulation of reaction rate data. By plotting the reaction rate versus substrate concentration, one can construct "graphical rate equations." scribd.com A key technique is the use of "same-excess" experiments, where the initial concentrations of reactants are varied but the excess of one over the other is kept constant. wikipedia.org Comparing the rate profiles from these experiments can reveal:

The order of the reaction with respect to reactants and the catalyst.

The presence of catalyst activation or deactivation.

Product inhibition, where the product of the reaction slows down the catalyst. wikipedia.org

For instance, in studying a hypothetical catalytic ring-opening of this compound, RPKA could be used to determine if the catalyst resting state is on or off the main catalytic cycle and whether the product, a diol, inhibits the catalyst by coordination. scholaris.ca

RPKA Experiment TypeInformation Gained
Different Excess Determines reaction order in each reactant.
Same Excess Probes for catalyst activation/deactivation.
Product Inhibition Test Determines if the product inhibits the catalyst.

This table illustrates the types of mechanistic insights that can be obtained from different RPKA experimental designs.

Isotopic labeling is a classic and definitive technique for tracing the fate of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position in the products can be determined, providing unambiguous evidence for or against a proposed pathway. researchgate.netmasterorganicchemistry.com

For this compound, several labeling experiments could be designed to unravel its reactivity:

¹⁸O-Labeling: Synthesizing the molecule with an ¹⁸O label in the hydroxyl group would clearly distinguish between intramolecular cyclization and intermolecular reaction with water. If intramolecular cyclization occurs, the ¹⁸O label will be incorporated into the resulting cyclic ether ring. If the epoxide is opened by external H₂¹⁶O, the label will remain on the acyclic side chain. masterorganicchemistry.com

Deuterium (B1214612) Labeling: Placing deuterium atoms at specific positions can elucidate elimination and rearrangement mechanisms. For example, to probe the regioselectivity of dehydration, the methylene protons (C1) could be replaced with deuterium. The position of the double bond in the product (determined by NMR or mass spectrometry) would reveal from which site the proton was eliminated. Similarly, labeling the C3 proton of the epoxide could help verify a 1,2-hydride shift during a semi-pinacol rearrangement. acs.org

These studies provide a molecular-level view of bond-forming and bond-breaking events that is often unattainable through kinetic studies alone. science.gov

Strategic Applications of 2 Methyl 1 Oxiran 2 Yl Propan 2 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The inherent chirality and reactive epoxide functionality of 2-Methyl-1-(oxiran-2-yl)propan-2-ol make it a prized starting material for asymmetric synthesis. Its structure allows for the stereocontrolled introduction of multiple functionalities, which is a critical aspect in the synthesis of complex, biologically active molecules.

Total Synthesis of Natural Products and Bioactive Compounds

The enantiomerically pure forms of this compound are instrumental in the total synthesis of various natural products. nih.gov The compound's epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks with a high degree of stereochemical control.

A notable application of this compound is in the synthesis of the bark beetle pheromones, ipsenol (B191551) and ipsdienol. nih.govgoogle.com These terpene alcohols are crucial for the chemical communication and aggregation of Ips species, which are significant pests in conifer forests. google.comresearchgate.net The synthesis of these pheromones often utilizes the chiral pool, starting from readily available enantiopure compounds.

In one approach, (R)-2-methyl-1-(oxiran-2-yl)propan-2-ol serves as a key intermediate. csic.es The synthesis of (S)-(+)-ipsdienol has been reported starting from (R)-(+)-malic acid, where the key intermediate was (R)-2-methyl-1-(oxiran-2-yl)propan-2-ol. csic.es The reaction of this epoxide with a Grignard reagent derived from 2-chloro-1,3-butadiene, followed by further transformations, yields the target pheromone. csic.es This demonstrates the utility of the epoxide as an electrophilic partner in coupling reactions to build the carbon skeleton of the natural product.

PrecursorKey IntermediateTarget PheromoneReference
(R)-(+)-Malic acid(R)-2-methyl-1-(oxiran-2-yl)propan-2-ol(S)-(+)-Ipsdienol csic.es

The enantiomeric purity of the final product is directly correlated to the stereochemical integrity of the starting epoxide, highlighting the importance of this chiral building block in achieving high enantioselectivity in the synthesis of these biologically active compounds. csic.es

Precursor to Structurally Diverse Amino Alcohols, Diols, and Multifunctional Scaffolds

The epoxide ring of this compound is readily opened by a variety of nucleophiles, providing access to a wide array of functionalized molecules. The reaction with amines, for instance, leads to the formation of amino alcohols, which are important structural motifs in many pharmaceuticals and natural products. nih.govmdpi.com Similarly, hydrolysis of the epoxide, either under acidic or basic conditions, yields the corresponding diol.

This reactivity allows for the use of this compound as a scaffold for the construction of libraries of compounds with diverse functionalities. The tertiary alcohol group present in the molecule can be further functionalized or can influence the stereochemical outcome of subsequent reactions, adding another layer of complexity and utility to this versatile building block. The synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring has been demonstrated through thiol-epoxy click chemistry, showcasing the versatility of epoxide-opening reactions. mdpi.com

NucleophileProduct Class
AminesAmino Alcohols
WaterDiols
ThiolsThioether Alcohols

Assembly of Polyketide and Polyether Frameworks

The structural unit of a 1,3-diol is a common feature in polyketide natural products. The iterative synthesis of polyether frameworks is a significant area of research, and building blocks like this compound can play a role in these strategies. ucl.ac.uk The ability to open the epoxide ring and introduce new stereocenters makes it a valuable component in the convergent synthesis of complex polyketide and polyether structures. liverpool.ac.uk While direct and extensive examples of its use in the assembly of large polyketide and polyether frameworks are not prominently detailed in the provided context, its potential is evident from its fundamental reactivity. The endo-selective cyclization of alcohols onto epoxides is a direct route for constructing the oxygen heterocycles found in ladder polyether natural products. mit.edu

Polymerization Chemistry of Epoxides and Related Monomers

The strained three-membered ring of epoxides, also known as oxiranes, makes them susceptible to ring-opening polymerization (ROP). acs.org This process is a powerful method for the synthesis of polyethers, a class of polymers with a wide range of applications.

Ring-Opening Polymerization (ROP) for Polyether Synthesis

This compound can serve as a monomer in ring-opening polymerization to produce polyethers. acs.org The polymerization can be initiated by various species, including anionic, cationic, and coordination initiators. The choice of initiator can influence the stereochemistry of the resulting polymer. The driving force for the ROP is the high ring strain of the epoxide. acs.org

In anionic ROP, a nucleophilic initiator attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide. This alkoxide can then attack another monomer molecule, propagating the polymer chain. The presence of the tertiary hydroxyl group in this compound could potentially participate in or influence the polymerization process, for instance, by acting as a chain transfer agent or by being protected prior to polymerization. The polymerization of functional epoxides allows for the synthesis of polyethers with pendant functional groups, which can be further modified to create materials with specific properties.

Polymerization TypeGeneral Initiator TypeResulting Polymer Class
Ring-Opening Polymerization (ROP)Anionic, Cationic, CoordinationPolyethers

The synthesis of glass-forming monomers based on 1,3-bis(carbazol-9-yl)propan-2-ol, including an oxirane derivative, and their subsequent polymerization highlights the utility of functional epoxides in creating specialized polymers. researchgate.net The ring-opening of the oxirane was achieved using initiators like boron trifluoride etherate. researchgate.net

Controlled Copolymerization with Cyclic Anhydrides or Carbon Dioxide

The copolymerization of epoxides with cyclic anhydrides or carbon dioxide (CO2) represents a powerful strategy for synthesizing polyesters and polycarbonates, respectively. These materials are of great interest due to their potential biodegradability and the ability to utilize CO2 as a renewable feedstock. researchgate.netmdpi.com The incorporation of this compound into these copolymerization processes allows for the introduction of pendant hydroxyl groups, which can be further functionalized to tailor the final properties of the polymer.

The alternating copolymerization of epoxides and CO2 to produce polycarbonates is a particularly promising method for carbon capture and utilization. researchgate.net Catalytic systems, often based on metal complexes, are crucial for achieving high selectivity and activity in these reactions. researchgate.net For instance, binary Schiff base cobalt systems have been successfully employed to catalyze the copolymerization of various epoxides with CO2. mdpi.com By adjusting the reaction conditions and the feed ratio of the monomers, it is possible to control the molecular weight and the glass transition temperature of the resulting polycarbonates. mdpi.com

Similarly, the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides yields polyesters. nih.govnih.gov This method provides access to a wide array of materials with tunable properties. mdpi.com The choice of catalyst is critical in controlling the polymer microstructure. mdpi.com Metal-free catalytic systems, such as those combining a phosphazene base with triethyl borane, have been shown to produce block copolymers with well-defined structures. nih.gov

Interactive Table: Catalytic Systems for Epoxide Copolymerization

Catalytic System Monomers Resulting Polymer Key Features
Binary Schiff base cobalt system 1,2-Butylene oxide, CO2, Propylene oxide, Cyclohexene oxide Polycarbonates Adjustable glass transition temperature and hydrophilicity. mdpi.com
Phosphazene base / Triethyl borane Phthalate, Propylene/ethylene oxide Block Copolyesters Strict AB-type sequence structure and controlled molecular weights. nih.gov

Stereocontrolled Polymerization of Epoxide Monomers

Stereocontrol in epoxide polymerization is essential for producing polymers with specific physical and mechanical properties. acs.org The tacticity, or the stereochemical arrangement of the monomer units in the polymer chain, can significantly influence characteristics such as crystallinity and melting point. acs.org The polymerization of this compound, a chiral epoxide, can lead to the formation of isotactic, syndiotactic, or atactic polymers depending on the catalyst and reaction conditions employed.

There are two primary mechanisms for stereocontrol in epoxide polymerization: chain-end control and enantiomorphic-site control. acs.orgresearchgate.net In chain-end control, the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the incoming monomer. In enantiomorphic-site control, the chirality of the catalyst's active site determines the selection of one enantiomer of a racemic epoxide mixture. researchgate.net

Metal-based catalysts have been extensively studied for their ability to mediate stereoselective epoxide polymerization. acs.org For example, certain iron (III) chloride-based catalysts, first discovered in the mid-20th century, have been shown to produce isotactic poly(propylene oxide). acs.org More recently, well-defined homogeneous catalysts have been developed, providing a deeper understanding of the polymerization mechanisms. acs.org

Cationic Frontal Polymerization Dynamics and Mechanisms

Cationic frontal polymerization is a technique where a self-propagating polymerization front is initiated, typically by a localized stimulus such as heat or light. This method can be particularly advantageous for the rapid curing of coatings and adhesives. The oxirane ring of this compound is susceptible to cationic ring-opening polymerization.

The mechanism of cationic polymerization of epoxides generally involves the formation of an oxonium ion, which then propagates by reacting with subsequent monomer units. While the search results mention cationic polymerization of vinyl monomers and the potential for copolymerization with cyclic monomers like oxiranes, specific details on the cationic frontal polymerization of this compound are not extensively covered. osaka-u.ac.jp However, the principles of cationic ring-opening polymerization of other epoxides can be applied. The presence of the tertiary alcohol functionality in this compound could potentially influence the polymerization dynamics, for instance, through chain transfer reactions.

Design and Synthesis of Functionalized Derivatives for Material Science Applications

The inherent functionality of this compound, namely the epoxide and hydroxyl groups, makes it an excellent starting material for the synthesis of a wide range of functionalized derivatives with applications in material science.

The epoxide ring can be opened by various nucleophiles to introduce different functional groups. For example, reaction with amines can yield amino alcohols, which can be used as crosslinkers in epoxy resins or as building blocks for polyurethanes. The reaction of epoxides with thiols, in what is known as thiol-epoxy "click" chemistry, can be used to synthesize vicinal amino alcohols containing other functional moieties, such as 1,2,4-triazole rings. preprints.org

Furthermore, the tertiary alcohol group can be modified through esterification or etherification reactions to attach other functional molecules. This allows for the creation of monomers with tailored properties that can then be polymerized to create advanced materials. For instance, the synthesis of N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine has been reported, demonstrating the modification of the epoxide-containing backbone. acs.org

The synthesis of derivatives of 1,3-bis-tert-butyl thioethers from 2-(chloromethyl)oxirane suggests that substituted oxiranes can serve as versatile substrates for creating functional molecules. rsc.org

Interactive Table: Examples of Functionalized Derivatives

Derivative Class Synthetic Approach Potential Applications
Amino alcohols Ring-opening of the epoxide with amines. mdpi.com Crosslinkers, polyurethane synthesis.
Vicinal amino alcohols with 1,2,4-triazole rings Thiol-epoxy click chemistry with triazole derivatives. preprints.org Biologically active materials, functional polymers.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving 2-Methyl-1-(oxiran-2-yl)propan-2-ol, offering predictions of reaction pathways and the stability of transient species.

While direct Density Functional Theory (DFT) studies on this compound are not extensively documented, valuable insights can be drawn from research on analogous structures, such as protonated 2-methyl-1,2-epoxypropane. nih.govacs.org DFT calculations are critical for elucidating the mechanisms of epoxide ring-opening reactions, which can proceed under either acidic or basic conditions. masterorganicchemistry.compearson.comresearchgate.net

Under acidic conditions, the epoxide oxygen is protonated, forming an oxonium ion. Subsequent nucleophilic attack can occur at either of the two epoxide carbons. For an asymmetrically substituted epoxide like this compound, DFT studies on similar molecules suggest that the transition state has significant carbocation character. acs.org The positive charge is better stabilized on the more substituted carbon atom. However, DFT methods, such as B3LYP, have been shown to sometimes overestimate the C-O bond length in protonated epoxides, particularly when the charge distribution is highly asymmetric, as is the case in protonated 2-methyl-1,2-epoxypropane. nih.govacs.org This suggests that the transition state for the ring-opening of protonated this compound would be challenging to model accurately, potentially involving a very weak C-O bond. nih.gov

Under basic conditions, the reaction follows a more straightforward SN2 mechanism. masterorganicchemistry.com DFT calculations would model the nucleophilic attack at the sterically least hindered carbon of the epoxide ring (the CH2 group), leading to a transition state where the C-O bond is broken as the new carbon-nucleophile bond is formed. This pathway is generally accepted and computationally less problematic than the acid-catalyzed counterpart. masterorganicchemistry.com DFT can also be used to study the transition states in catalyzed reactions, for example, in the hydroboration of epoxides or their reaction with CO2, revealing how catalysts can control regioselectivity. acs.orgbeilstein-journals.org

Epoxides are characterized by significant ring strain, which is a key determinant of their reactivity. nih.govmasterorganicchemistry.com The strain energy of the parent compound, oxirane, is approximately 27.3 kcal/mol. masterorganicchemistry.com This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like this compound. researchgate.netacs.org For this molecule, a key area of interest would be the rotational freedom around the C-C bond connecting the tertiary alcohol moiety to the epoxide ring.

Furthermore, MD simulations are used to model the entire process of reactions, such as the cross-linking of epoxy resins, by employing reactive force fields. acs.orgnasa.gov In the context of this compound, simulations could model the ring-opening reaction in the presence of a nucleophile and solvent molecules, providing a dynamic picture of the reaction pathway, including the role of the hydroxyl group in potentially directing or participating in the reaction. d-nb.infomdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation and Chirality Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and assessing the stereochemistry of this compound.

High-resolution NMR spectroscopy is the most definitive method for the structural elucidation of this compound. The predicted chemical shifts for its protons (¹H) and carbons (¹³C) are key to its identification. jsynthchem.comresearchgate.netrsc.orgmarinelipids.ca

¹H NMR: The spectrum would show characteristic signals for the different proton environments. The two methyl groups of the tertiary alcohol would appear as a singlet around 1.2 ppm. The methylene (B1212753) protons adjacent to the alcohol would be diastereotopic and appear as two distinct signals, likely a doublet of doublets, in the range of 1.5-1.8 ppm. The protons on the epoxide ring would form a complex multiplet system between 2.4 and 3.1 ppm. The methine proton of the epoxide would be found further downfield than the methylene protons. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum would complement the proton data. The two equivalent methyl carbons would resonate around 25-30 ppm. The methylene carbon adjacent to the tertiary alcohol would be expected around 40-45 ppm. The epoxide carbons would appear in the range of 45-60 ppm. The quaternary carbon of the tertiary alcohol would be found further downfield, typically around 70 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, linking the epoxide protons to the adjacent methylene protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, confirming assignments. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds), for instance, from the methyl protons to the quaternary carbon, providing unambiguous confirmation of the entire carbon skeleton. For chiral analysis, the use of chiral shift reagents or synthesis of diastereomeric derivatives could allow for the discrimination of enantiomers by NMR.

Predicted NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
ProtonChemical Shift (ppm)MultiplicityCarbonChemical Shift (ppm)
C(CH₃)₂~1.2s (6H)C(CH₃)₂~28
C(OH)CH₂~1.6dd (1H)C(OH)CH₂~42
C(OH)CH₂'~1.7dd (1H)Oxirane CH~55
Oxirane CH₂~2.5dd (1H)Oxirane CH₂~46
Oxirane CH₂'~2.8t (1H)C(OH)~71
Oxirane CH~3.0m (1H)
OHVariablebr s (1H)

Note: Predicted values are based on analogous compounds and general chemical shift principles. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound. docbrown.infonist.govchemicalbook.com

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

The presence of the epoxide ring would be confirmed by several characteristic bands. An asymmetrical ring stretching mode, often referred to as the "12-micron band," typically appears around 810-950 cm⁻¹. Another key vibration is the C-O-C symmetric stretch, which is found near 1250 cm⁻¹. The C-O stretching of the tertiary alcohol would also be present, typically in the 1150-1200 cm⁻¹ region. docbrown.info

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations would be strong. The symmetric epoxide ring breathing vibration, usually found around 1250 cm⁻¹, is typically strong and sharp in the Raman spectrum, making it a useful diagnostic peak.

Predicted Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)3200-3600Strong, BroadWeak
C-H Stretch (Alkyl)2850-3000Medium-StrongStrong
C-O-C Symmetric Stretch (Epoxide Breathing)~1250MediumStrong
C-O Stretch (Tertiary Alcohol)1150-1200StrongMedium
C-O-C Asymmetric Stretch (Epoxide)810-950StrongMedium

Mass Spectrometry Techniques (High-Resolution MS, Tandem MS) for Molecular Identity and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound (C₆H₁₂O₂), HRMS would be expected to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion [M]⁺ or a protonated adduct like [M+H]⁺.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways, providing structural confirmation. While no specific experimental data for this compound is available, general fragmentation rules for alcohols and epoxides allow for postulation of its fragmentation patterns. Key fragmentation would likely involve:

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and the adjacent methylene group could break.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols.

Oxirane Ring Opening and Fragmentation: Cleavage of the epoxide ring would lead to characteristic fragment ions.

Without experimental spectra, a definitive fragmentation table cannot be compiled. Analysis of related structures, such as other substituted propan-2-ols and epoxides, shows complex fragmentation that is highly dependent on the ionization method used. docbrown.infolibretexts.orgdocbrown.infonsf.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Given the presence of a stereocenter on the oxirane ring, this compound exists as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for separating and quantifying these enantiomers to determine enantiomeric purity or excess. gcms.cz

The selection of a suitable chiral stationary phase (CSP) is crucial for achieving separation. sigmaaldrich.com For a molecule containing a hydroxyl group and an epoxide ring, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins would be primary candidates for screening. gcms.czsemanticscholar.org The separation conditions, including the mobile phase composition (for HPLC) or temperature program (for GC), would need to be optimized to achieve baseline resolution of the two enantiomer peaks. nih.govchromatographyonline.com

Despite the theoretical applicability of these methods, a search of the scientific literature did not yield any published methods or chromatograms detailing the specific conditions for the enantiomeric separation of this compound. Therefore, no data table of chromatographic conditions and retention times can be provided.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. nih.gov For a chiral compound like this compound, analysis of a single crystal of one of the pure enantiomers would unambiguously assign its (R) or (S) configuration.

This technique requires the compound to be a solid that can be grown into a high-quality single crystal. While commercial suppliers list the compound as a liquid, derivatization could potentially yield a crystalline solid suitable for analysis. americanelements.com The crystallographic data would include unit cell dimensions, space group, and atomic coordinates, which define bond lengths, bond angles, and torsion angles.

A thorough search for crystallographic information on this compound in databases such as the Cambridge Structural Database (CSD) yielded no results. This indicates that the crystal structure for this compound has not been determined or publicly reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-(oxiran-2-yl)propan-2-ol, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves epoxidation of allylic alcohols or nucleophilic substitution reactions. For example, Grignard reactions with epoxide precursors (e.g., reacting methylmagnesium bromide with glycidol derivatives) under anhydrous conditions in solvents like tetrahydrofuran (THF) can yield the target compound. Temperature control (0–25°C) and slow reagent addition minimize side reactions . Purification via fractional distillation or column chromatography ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify methyl, hydroxyl, and epoxide groups. For stereochemical analysis, NOESY or COSY experiments resolve spatial proximity of protons.
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm1^{-1}) and epoxide (1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C6_6H12_{12}O2_2) and fragmentation patterns .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

  • Methodological Answer : Use aprotic solvents (e.g., dichloromethane) to prevent nucleophilic attack on the epoxide. Additives like molecular sieves or inert gas atmospheres (N2_2) minimize moisture-induced side reactions. Low-temperature conditions (-10°C to 0°C) stabilize intermediates in oxidation steps .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the epoxide ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for epoxide ring-opening reactions. Parameters like Fukui indices identify nucleophilic/electrophilic sites. Solvent effects are incorporated via PCM (Polarizable Continuum Model) to simulate polar/nonpolar environments . For example, simulations predict preferential attack at the less substituted epoxide carbon in acidic conditions.

Q. How can solvent effects and thermodynamic models optimize regioselectivity in nucleophilic ring-opening reactions of the epoxide group?

  • Methodological Answer : Local composition models (e.g., Wilson or NRTL equations) correlate solvent polarity with regioselectivity. In polar aprotic solvents (DMF, DMSO), nucleophiles like amines preferentially attack the more substituted epoxide carbon due to charge stabilization. Thermodynamic activity coefficients guide solvent selection to favor desired transition states .

Q. What strategies resolve discrepancies in reported reaction yields when using different catalysts for synthesizing this compound?

  • Methodological Answer : Contradictions often arise from catalyst loading or impurity profiles. Systematic DOE (Design of Experiments) evaluates variables (e.g., catalyst type, solvent, temperature). For example, comparing Lewis acids (BF3_3·OEt2_2) vs. Brønsted acids (H2_2SO4_4) reveals BF3_3 increases yield by 15% due to better epoxide stabilization. LC-MS monitors byproduct formation .

Data Interpretation and Optimization

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

  • Methodological Answer : The methyl group induces steric hindrance, slowing acid-catalyzed epoxide ring-opening. At pH < 3, protonation of the epoxide oxygen increases electrophilicity, but steric effects reduce hydrolysis rates compared to less substituted analogs. UV-Vis spectroscopy tracks degradation kinetics, while Arrhenius plots quantify activation energy differences .

Q. What analytical workflows validate the purity of this compound in complex mixtures?

  • Methodological Answer : Combine GC-MS for volatile impurities and HPLC with UV/RI detection for nonvolatiles. For trace metal analysis (e.g., catalyst residues), ICP-MS is recommended. Purity thresholds (>98%) are confirmed via calibration curves against certified reference materials .

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